5-Methoxybenzofuran-3(2H)-one

Vue d'ensemble

Description

5-Methoxybenzofuran-3(2H)-one, also known as Dimemebfe, is a recreational drug and research chemical . It acts as an agonist for the 5-HT1A and 5-HT2 family of serotonin receptors . It is related in structure to the psychedelic tryptamine derivative 5-MeO-DMT, but with the indole nitrogen replaced by oxygen, making Dimemebfe a benzofuran derivative .

Synthesis Analysis

The synthesis of 5-Methoxybenzofuran-3(2H)-one and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 33 derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a compound related to 5-Methoxybenzofuran-3(2H)-one, through acylation, alkylations, and sulfonylation .Molecular Structure Analysis

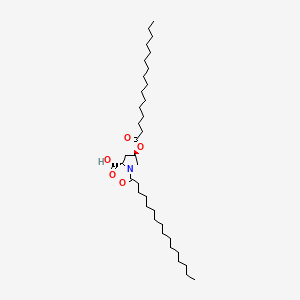

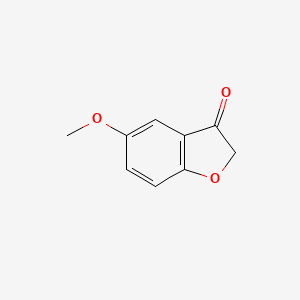

The molecular structure of 5-Methoxybenzofuran-3(2H)-one is characterized by a benzofuran core with a methoxy group attached to the 5-position . The benzofuran core is a fused ring system consisting of a benzene ring and a furan ring .Applications De Recherche Scientifique

Proteomics Research

5-Methoxybenzofuran-3(2H)-one: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at a molecular level .

Serotonin Receptor Research

This compound has been studied for its affinity for serotonin receptors in rats. It’s considered for use in the design of serotonin receptor ligands, which are crucial for understanding various neurological and psychological disorders .

Forensic Chemistry

In forensic science, 5-Methoxybenzofuran-3(2H)-one derivatives are characterized for their analytical profiles. This includes nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, which are essential for identifying unknown substances in forensic casework .

Cytotoxicity Evaluation

The compound has been evaluated for its cytotoxic effects, particularly in cancer research. Derivatives of 5-Methoxybenzofuran-3(2H)-one have shown potential in inhibiting the growth of cancer cells, making it a valuable compound in oncological studies .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex5-Methoxybenzofuran-3(2H)-one and its derivatives are used in molecular docking studies to predict interactions with biological targets, which is fundamental in drug design and development .

Antimicrobial and Antiviral Research

Compounds derived from 5-Methoxybenzofuran-3(2H)-one have been shown to exhibit antimicrobial and antiviral properties. This makes them significant in the development of new treatments for infectious diseases .

AMPK Activation

AMP-activated protein kinase (AMPK) is an enzyme that plays a role in cellular energy homeostasis. Derivatives of 5-Methoxybenzofuran-3(2H)-one have been used as AMPK activators, which is important for metabolic studies and could have implications in treating metabolic disorders .

Recreational Drug Research

While not a conventional scientific application, it’s noteworthy that 5-Methoxybenzofuran-3(2H)-one has been sold as a “research chemical” for recreational drug use. Its effects and safety profile are subjects of research, particularly in the context of public health and regulatory science .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVAQOGXRYNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323797 | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxybenzofuran-3(2H)-one | |

CAS RN |

39581-55-0 | |

| Record name | 39581-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one a promising candidate for analgesic and anti-inflammatory drug development?

A1: The study [] highlights the compound's significant antinociceptive and anti-inflammatory effects observed in mice models. Key findings include:

- Significant Analgesia: The compound demonstrated notable pain relief in the formalin test, particularly in the chronic phase of inflammation, suggesting its potential for managing chronic pain conditions. []

- Potent Anti-inflammatory Action: It effectively reduced inflammation induced by carrageenan, indicating its ability to modulate inflammatory pathways. []

Q2: How does the structure of (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one relate to its observed activity?

A2: While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the presence of the benzofuran-3-one moiety and the dihydroxychalcone group, likely contributes to its observed effects. Previous research suggests that benzofuran-3-one derivatives may possess enhanced analgesic and anti-inflammatory properties. [] Further studies are needed to understand the specific interactions of this compound with its biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.